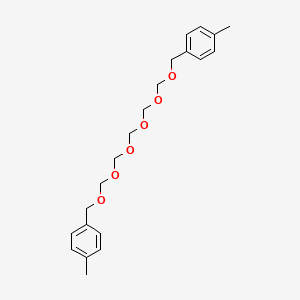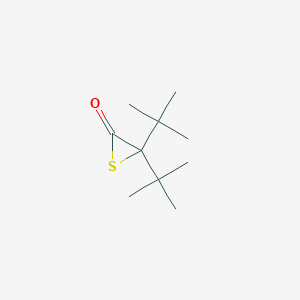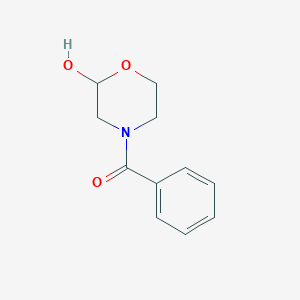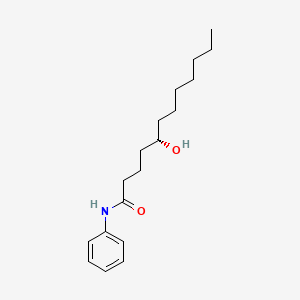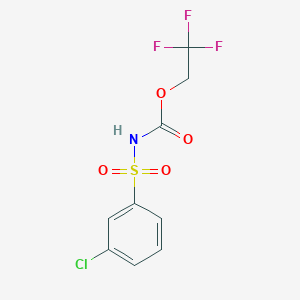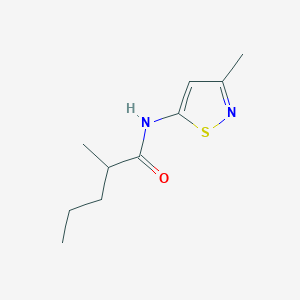
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is typically synthesized through the reaction of ethylenediamine with propylene oxide. The reaction involves the addition of propylene oxide to ethylenediamine in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions . The reaction can be represented as follows:
C2H4(NH2)2+4C3H6O→C14H32N2O4
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves large-scale reactors where ethylenediamine and propylene oxide are continuously fed into the system. The reaction is carried out at elevated temperatures (around 150-200°C) and pressures (10-20 atm) to ensure complete conversion of the reactants . The product is then purified through distillation and crystallization processes to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halides and alkyl derivatives.
Applications De Recherche Scientifique
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide has a wide range of applications in scientific research, including:
Biology: Acts as a biological buffer and reagent for manganese, facilitating various biochemical assays.
Industry: Employed as a plasticizer, surfactant solubilizer, and curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves its ability to form stable complexes with metal ions due to its chelating properties. The hydroxyl groups and amino groups in the compound coordinate with metal ions, forming stable chelates. This property is particularly useful in catalysis and biochemical assays where metal ion stabilization is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine-N,N,N’,N’-tetraacetic acid (EDTA): A widely used chelating agent with similar metal ion binding properties.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another ethylenediamine derivative with hydroxyl groups, used in similar applications.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is unique due to its specific combination of hydroxyl and amino groups, which provides enhanced chelating and crosslinking capabilities compared to other similar compounds. Its ability to act as a catalyst, plasticizer, and surfactant solubilizer makes it highly versatile in various industrial and scientific applications .
Propriétés
Numéro CAS |
64165-37-3 |
|---|---|
Formule moléculaire |
C14H28N2O6 |
Poids moléculaire |
320.38 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(2-hydroxypropyl)oxamide |
InChI |
InChI=1S/C14H28N2O6/c1-9(17)5-15(6-10(2)18)13(21)14(22)16(7-11(3)19)8-12(4)20/h9-12,17-20H,5-8H2,1-4H3 |
Clé InChI |
MVHRZQPHASWUSL-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)C(=O)C(=O)N(CC(C)O)CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)


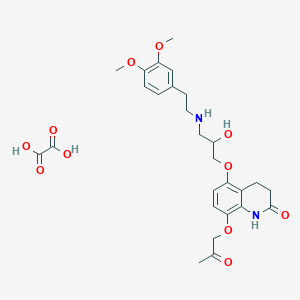
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
